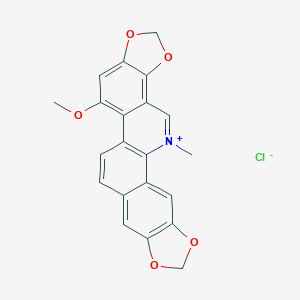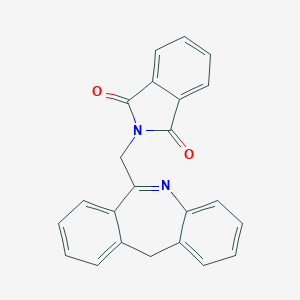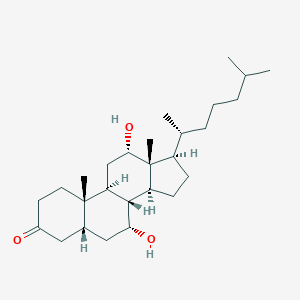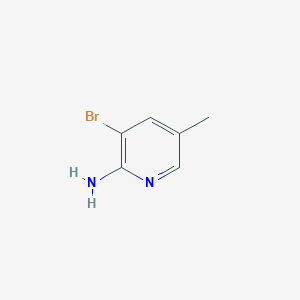
2-Amino-3-brom-5-methylpyridin
Übersicht
Beschreibung
2-Amino-3-bromo-5-methylpyridine is an organic compound with the molecular formula C6H7BrN2 and a molecular weight of 187.04 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Wissenschaftliche Forschungsanwendungen
2-Amino-3-bromo-5-methylpyridine has several scientific research applications:
Wirkmechanismus
Target of Action
“2-Amino-3-bromo-5-methylpyridine” is a pyridine derivative widely distributed in nature . Many plant components, such as alkaloids, contain pyridine ring compounds in their structure . It is used for the preparation of imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, imidazo[1,2-c]pyrimidines, and imidazo[1,2-d]triazines . These compounds are known to inhibit JNK and ERK kinases , which play crucial roles in cell signaling pathways.
Mode of Action
It is known that the compound interacts with its targets, jnk and erk kinases, resulting in their inhibition . This inhibition can lead to changes in cell signaling pathways, affecting cellular functions.
Action Environment
The action, efficacy, and stability of “2-Amino-3-bromo-5-methylpyridine” can be influenced by various environmental factors. For instance, exposure to moist air or water may affect the compound . Therefore, it is recommended to keep the compound in a dry, cool, and well-ventilated place .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Amino-3-bromo-5-methylpyridine can be synthesized from 2-amino-3-methylpyridine through a bromination reaction . The bromination process typically involves the use of bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the synthesis of 2-amino-3-bromo-5-methylpyridine may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-bromo-5-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.
Reduction Products: Reduction can yield amine derivatives or other reduced forms of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-bromopyridine
- 2-Amino-3-methylpyridine
- 2-Amino-5-chloropyridine
- 2-Amino-5-methylpyridine
Uniqueness
2-Amino-3-bromo-5-methylpyridine is unique due to the presence of both an amino group and a bromine atom on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. Its specific substitution pattern allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
3-bromo-5-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPKXEWDWTZBDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333990 | |
| Record name | 2-Amino-3-bromo-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17282-00-7 | |
| Record name | 2-Amino-3-bromo-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-bromo-5-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 2-amino-3-bromo-5-methylpyridine in forming metal complexes?
A1: 2-amino-3-bromo-5-methylpyridine acts as a ligand in the formation of dinuclear copper(II) complexes. [, ] The pyridine nitrogen atom within the molecule coordinates with the copper(II) ion, leading to the creation of a Cu2N2O2 unit. This bridging structure is further stabilized by methoxo or ethoxo groups, depending on the specific complex formed. [] This bridging behavior highlights the compound's ability to facilitate the assembly of multinuclear metal complexes.
Q2: How does 2-amino-3-bromo-5-methylpyridine contribute to the magnetic properties of the metal complexes it forms?
A2: Research indicates that manganese(II) complexes incorporating 2-amino-3-bromo-5-methylpyridine as a ligand, such as [Mn8(L2)12(μ4-O)2], exhibit interesting magnetic characteristics. [] While the specific magnetic behavior is not detailed in the provided abstract, it suggests that the presence of this ligand influences the magnetic exchange interactions within the manganese cluster. This highlights the potential of 2-amino-3-bromo-5-methylpyridine in designing and studying molecular magnetic materials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
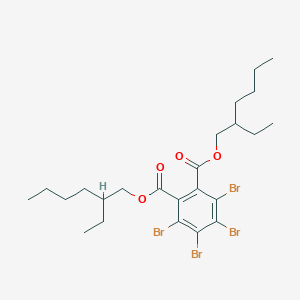



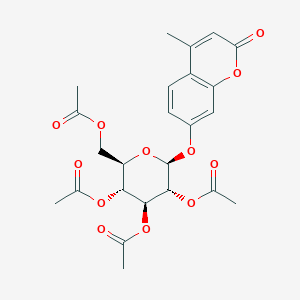
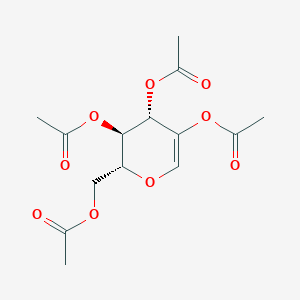
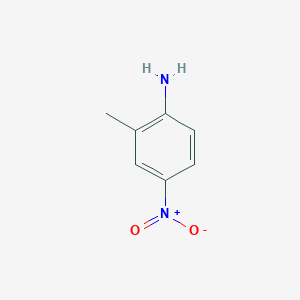
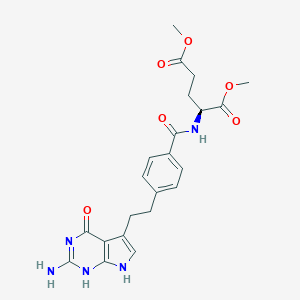
![N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine](/img/structure/B30708.png)
![5H,7H-Dibenzo[b,d]azepin-6-one](/img/structure/B30713.png)

